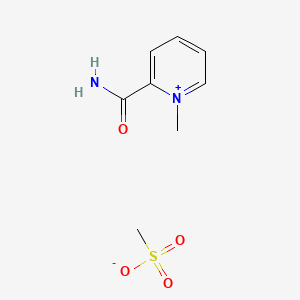

2-Carbamoyl-1-methylpyridinium methanesulphonate

Vue d'ensemble

Description

2-Carbamoyl-1-methylpyridinium methanesulphonate: is a chemical compound with the molecular formula C8H12N2O4S .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-1-methylpyridinium methanesulphonate typically involves the reaction of 1-methylpyridinium with methanesulfonic acid under controlled conditions. The reaction is carried out in an organic solvent such as benzene or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Carbamoyl-1-methylpyridinium methanesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of or .

Reduction: Formation of or .

Substitution: Formation of various substituted pyridinium derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Uses:

2-Carbamoyl-1-methylpyridinium methanesulphonate is primarily recognized for its role in the development of pharmaceuticals aimed at treating poisoning from organophosphate compounds. Organophosphates are widely used in agriculture and can lead to acute poisoning, necessitating effective antidotes. The compound acts as a reactivator of acetylcholinesterase (AChE), an enzyme inhibited by organophosphates, thus restoring its function and alleviating symptoms of poisoning.

- Mechanism of Action: The compound's structure allows it to interact with the active site of AChE, facilitating the hydrolysis of organophosphate-enzyme complexes, which is crucial for reversing the toxic effects of these agents .

Case Studies:

Research has demonstrated that derivatives similar to this compound exhibit varying efficacy against different organophosphate poisons. For instance, studies indicate that certain quaternary pyridinium salts can effectively counteract specific organophosphorus compounds, showcasing their potential as therapeutic agents .

Analytical Chemistry

Trace Analysis:

The compound has been utilized in analytical methods for detecting alkyl methanesulfonates in pharmaceutical formulations. Its ionic properties enhance solubility and extraction efficiency during liquid-liquid extraction processes, making it valuable for trace analysis in drug development.

- Methodology: One notable method involves using ionic liquids as a sample-solving medium, which improves the sensitivity and selectivity of detecting methanesulfonates through gas chromatography (GC) techniques .

Toxicology

Antidotal Properties:

The antidotal properties of this compound have been extensively studied in toxicological research. Its effectiveness against various organophosphate compounds highlights its importance in emergency medicine and toxicology.

- Efficacy Studies: Comparative studies have shown that different oxime compounds exhibit unequal efficacy against various organophosphates. This compound has been evaluated alongside other oximes, providing insights into its relative potency and utility as an antidote .

Synthesis and Development

Synthetic Pathways:

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Research has focused on improving synthetic routes to enhance the efficiency of producing this compound for pharmaceutical applications.

Mécanisme D'action

The mechanism of action of 2-Carbamoyl-1-methylpyridinium methanesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. It may also interact with cellular receptors and signaling pathways , leading to various biological effects .

Comparaison Avec Des Composés Similaires

2-Hydroxyiminomethyl-N-methylpyridinium methanesulphonate: Known for its use as an antidote to organophosphorus poisoning.

2-Fluoro-1-methylpyridinium p-toluene sulfonate: Used as a derivatization reagent in mass spectrometry for vitamin D metabolites.

Uniqueness: 2-Carbamoyl-1-methylpyridinium methanesulphonate stands out due to its unique combination of chemical stability , reactivity , and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Activité Biologique

2-Carbamoyl-1-methylpyridinium methanesulphonate is a pyridinium derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a carbamoyl group and a methanesulphonate moiety, may exhibit various pharmacological effects, including antimicrobial and enzyme inhibition properties. This article aims to explore the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C8H10N2O3S

- Molecular Weight: 218.24 g/mol

Understanding the mechanism of action of this compound is crucial for elucidating its biological activity. The compound's interaction with biological macromolecules, such as proteins and nucleic acids, may lead to the modulation of various biochemical pathways. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially affecting metabolic processes within cells.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies demonstrate that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Studies indicate that this compound can inhibit certain key enzymes involved in metabolic pathways, such as:

- Cholinesterase Inhibition: The compound shows promise as a cholinesterase inhibitor, which could have implications in treating neurodegenerative diseases.

- Aldose Reductase Activity: It has been observed to inhibit aldose reductase, suggesting potential benefits in managing diabetic complications.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of pathogenic bacteria. The results indicated a notable reduction in bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings.

Enzyme Inhibition Research

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit cholinesterase activity in vitro. The results demonstrated a dose-dependent inhibition, with IC50 values indicating effective inhibition at low concentrations.

Propriétés

IUPAC Name |

methanesulfonate;1-methylpyridin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-6(9)7(8)10;1-5(2,3)4/h2-5H,1H3,(H-,8,10);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZXIYVJOYXYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C(=O)N.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236149 | |

| Record name | 2-Carbamoyl-1-methylpyridinium methanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87141-87-5 | |

| Record name | Pyridinium, 2-(aminocarbonyl)-1-methyl-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87141-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Carbamoyl-1-methylpyridinium methanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087141875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carbamoyl-1-methylpyridinium methanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carbamoyl-1-methylpyridinium methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.